![molecular formula C16H20ClN3O B2487752 N-(3-叔丁基-1-苯基-1H-吡唑-5-基)-2-氯丙酰胺 CAS No. 956183-13-4](/img/structure/B2487752.png)
N-(3-叔丁基-1-苯基-1H-吡唑-5-基)-2-氯丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “Phenyl (3- (tert-butyl)-1-phenyl-1H-pyrazol-5-yl)carbamate” involves the reaction of 3-oxo-3-phenylpropanenitrile with phenylhydrazine in a solution of concentrated hydrochloric acid . The reaction mixture is heated, then basified with sodium hydroxide to produce a precipitate .科学研究应用
Inhibitor of p38 α Enzyme
This compound has been identified as a novel series of substituted N,N′-diarylurea p38 α inhibitors . It has shown inhibitory activity against the enzyme p38 α, MAPKAPK2 in BHK cells, and TNF-α release in LPS-stimulated THP-1 cells . Among these compounds, one inhibited the p38 α enzyme with an IC 50 value of 0.47 nM and a KD value of 1.54 × 10 −8 .
Potential Therapeutic for Chronic Diseases
The p38 α enzyme plays a significant role in serious diseases such as chronic obstructive pulmonary disease (COPD), rheumatoid arthritis (RA), psoriasis, and Crohn’s disease . As an inhibitor of p38 α, this compound could potentially be used in the treatment of these conditions .
Potential Therapeutic for Cancer
In recent years, it has been shown that cancer may also be treated using p38 α inhibitors . This compound, as a p38 α inhibitor, could potentially be used in cancer treatment .
Potential Therapeutic for Neuropathic Pain
Neuropathic pain may also be treated using p38 α inhibitors . This compound could potentially be used in the treatment of neuropathic pain .
Potential Therapeutic for Periodontal Diseases
Periodontal diseases may also be treated using p38 α inhibitors . This compound could potentially be used in the treatment of periodontal diseases .
Potential Therapeutic for Lung Inflammation
Lung inflammation caused by acute gas may also be treated using p38 α inhibitors . This compound could potentially be used in the treatment of lung inflammation .
作用机制
Target of Action
The primary target of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to cytokines and stress. It is involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
It is known to interact with its target, mapk14 . The interaction between the compound and MAPK14 may result in changes in the protein’s activity, leading to alterations in the cellular processes it regulates .
Biochemical Pathways
Given its target, it is likely to impact pathways regulated by mapk14 . These could include pathways involved in cellular responses to stress and cytokines .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its target, it may influence cellular processes regulated by MAPK14, potentially affecting cell proliferation, differentiation, and transcription regulation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
属性
IUPAC Name |
N-(5-tert-butyl-2-phenylpyrazol-3-yl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-11(17)15(21)18-14-10-13(16(2,3)4)19-20(14)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYFDVYWLZQBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24836154 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。